molecular formula C22H20ClN5OS B608252 (+)-JQ1 PA

(+)-JQ1 PA

カタログ番号: B608252
分子量: 437.9 g/mol
InChIキー: ZLSCJWMPQYKVKU-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-JQ1 PA is a clickable form of the bromodomain and extraterminal domain (BET) inhibitor (+)-JQ1.1 this compound binds to bromodomain-containing protein 4 (BRD4) and displaces it from Myc in a ChIP-qPCR assay. It reduces proliferation of MV4-11 cells (IC50 = 10.4 nM).
This compound is a clickable JQ1 for building PROTACs, which acts as a BET bromodomain inhibitor.

生物活性

(+)-JQ1 PA is a derivative of the BET (bromodomain and extra-terminal domain) inhibitor JQ1, designed as a click-activated compound that enhances the therapeutic potential of JQ1 by facilitating targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer models, and implications for therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET inhibitors like JQ1 and its derivatives disrupt the interaction between acetylated histones and BET proteins, leading to the downregulation of oncogenes such as c-MYC. This action results in altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis.

Key Mechanisms:

  • Inhibition of Oncogenes : this compound disrupts super-enhancers associated with oncogenes, particularly c-MYC, which is pivotal in various malignancies.
  • Induction of Apoptosis : By downregulating c-MYC, this compound promotes cell cycle arrest and apoptosis in cancer cells.
  • Epigenetic Modulation : The compound modulates histone acetylation patterns, affecting transcriptional regulation across multiple pathways.

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. Below are findings from several studies highlighting its effects:

Prostate Cancer

In prostate cancer models, this compound has been shown to inhibit cell growth while paradoxically promoting invasion and metastasis. This is attributed to the compound's ability to upregulate invasion-related genes through the inhibition of FOXA1, a known suppressor of invasion.

Study Findings
JQ1 treatment led to increased invasion marker expression and enhanced metastatic potential in prostate cancer cells.
In vivo studies indicated that JQ1 promoted metastasis to lymph nodes and bone, correlating with poor survival rates.

Rhabdomyosarcoma and Ewing Sarcoma

In pediatric cancer models, this compound demonstrated potent anti-tumor effects by inhibiting cell proliferation and reducing tumor vascularization.

Study Findings
JQ1 inhibited growth in rhabdomyosarcoma xenografts and reduced tumor-derived angiogenic factors.
The compound suppressed VEGF-driven angiogenesis in vitro, indicating its potential as an anti-angiogenic agent.

Case Study 1: Prostate Cancer Metastasis

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that while the compound inhibited cell growth at concentrations around 200 nM, it simultaneously activated multiple invasion pathways such as TGF-β signaling and epithelial-mesenchymal transition (EMT), leading to increased invasiveness.

Case Study 2: Neuroinflammation

Another study assessed the impact of JQ1 on neuroinflammation in mouse models. While it showed promise in reducing neuroinflammatory markers in non-transgenic mice, it exacerbated symptoms in R6/2 Huntington's disease mice, indicating a complex interaction with neurological pathways.

科学的研究の応用

Inhibition of Tumor Growth

Numerous studies have demonstrated the efficacy of (+)-JQ1 PA in inhibiting tumor growth across various cancer types:

  • Hematological Cancers : this compound has shown potent anti-proliferative effects in acute myeloid leukemia, multiple myeloma, and various lymphomas. For instance, it suppresses the expression of oncogenes like MYC, which is often overexpressed in these malignancies .
  • Solid Tumors : The compound has also been effective against solid tumors such as neuroblastoma and breast cancer. It inhibits key signaling pathways involved in tumor proliferation and metastasis .
Cancer TypeEffect of this compoundReference
Acute Myeloid LeukemiaInhibits proliferation and induces apoptosis
Multiple MyelomaSuppresses MYC expression
NeuroblastomaReduces cell viability
Breast CancerEnhances anti-cancer activity with GSK2801

Neurodegenerative Disease Applications

Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer’s disease:

  • Cognitive Enhancement : In animal models, this compound has been shown to improve memory function and hippocampal plasticity. It enhances associative memory and spatial memory precision .
  • Reduction of Neuroinflammation : The compound effectively reduces neuroinflammation and Tau phosphorylation in models of Alzheimer’s disease, suggesting a protective role against neurodegenerative processes .
DiseaseEffect of this compoundReference
Alzheimer’s DiseaseImproves memory and reduces Tau phosphorylation
Huntington's DiseaseModulates transcriptional changes beneficially

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties:

  • Immune Response Modulation : Studies indicate that the compound can reduce systemic inflammation and alter immune responses by targeting super-enhancers associated with inflammatory genes .
  • Potential Therapeutic Uses : Given its ability to modulate inflammatory pathways, this compound may have therapeutic applications in conditions characterized by chronic inflammation.

特性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCJWMPQYKVKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-JQ1 PA
Reactant of Route 2
(+)-JQ1 PA
Reactant of Route 3
(+)-JQ1 PA
Reactant of Route 4
(+)-JQ1 PA
Reactant of Route 5
(+)-JQ1 PA
Reactant of Route 6
Reactant of Route 6
(+)-JQ1 PA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。